molecular formula C14H10Br4O2 B14281616 4,4'-(Ethane-1,1-diyl)bis(2,6-dibromophenol) CAS No. 126369-25-3

4,4'-(Ethane-1,1-diyl)bis(2,6-dibromophenol)

Cat. No.: B14281616
CAS No.: 126369-25-3
M. Wt: 529.8 g/mol
InChI Key: WFQDPXQJWBLPPU-UHFFFAOYSA-N
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Description

4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) is an organic compound characterized by the presence of two brominated phenol groups connected via an ethane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) typically involves the bromination of a precursor compound. One common method involves the bromination of bisphenol Z with potassium tribromide as an efficient brominating agent, yielding the desired product in high yields (98%) within a short reaction time of 7–12 minutes at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The phenolic groups can undergo oxidation and reduction reactions, leading to the formation of quinones and hydroquinones, respectively.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include quinones.

    Reduction Reactions: Products include hydroquinones.

Scientific Research Applications

4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) has several scientific research applications:

    Material Science: Used as a building block for the synthesis of polymers and other advanced materials.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of 4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) involves its interaction with various molecular targets. The brominated phenol groups can form hydrogen bonds and halogen interactions with other molecules, influencing their structure and function. These interactions can affect molecular pathways and biological processes, making the compound of interest in various research fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) is unique due to its ethane bridge, which provides distinct structural and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where its particular properties are advantageous.

Properties

CAS No.

126369-25-3

Molecular Formula

C14H10Br4O2

Molecular Weight

529.8 g/mol

IUPAC Name

2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)ethyl]phenol

InChI

InChI=1S/C14H10Br4O2/c1-6(7-2-9(15)13(19)10(16)3-7)8-4-11(17)14(20)12(18)5-8/h2-6,19-20H,1H3

InChI Key

WFQDPXQJWBLPPU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

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